Dayecrystal A
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Overview
Description
Dayecrystal A is a natural product isolated from the leaves of Isodon macrophyllus. It belongs to the class of ent-kaurane diterpenoids, which are known for their diverse biological activities, including antitumor and anti-inflammatory properties . The molecular formula of this compound is C20H32O3, and it has a molecular weight of 320.5 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dayecrystal A is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the compound from the leaves of Isodon macrophyllus using solvents like methanol. The extract is then subjected to chromatographic techniques to purify this compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its natural origin. The compound is primarily obtained through extraction and purification from plant sources.
Chemical Reactions Analysis
Types of Reactions: Dayecrystal A undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Dayecrystal A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways involved in cell proliferation and inflammation. The compound may inhibit key enzymes and proteins that play a role in these processes, leading to its observed biological activities .
Comparison with Similar Compounds
Dayecrystal A can be compared with other ent-kaurane diterpenoids, such as:
- Epinodosin
- Isodonoiol
- Lasiodonin
- Oridonin
- Lasiodin
- Rabdophyllin H
Uniqueness: this compound is unique due to its specific molecular structure, which includes two hydroxyl groups and an aldehyde group. This structural configuration contributes to its distinct biological activities and makes it a valuable compound for scientific research .
Properties
Molecular Formula |
C20H32O3 |
---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
14,16-dihydroxy-5,5,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-9-carbaldehyde |
InChI |
InChI=1S/C20H32O3/c1-17(2)8-4-9-20(12-21)14(17)7-10-19-11-18(3,23)13(16(19)22)5-6-15(19)20/h12-16,22-23H,4-11H2,1-3H3 |
InChI Key |
HGSLTWCHZKTSMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2CCC(C3O)C(C4)(C)O)C=O)C |
Origin of Product |
United States |
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